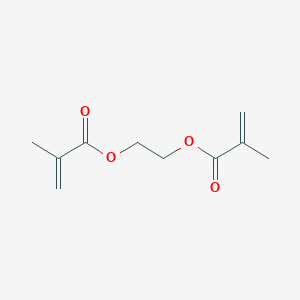
5-Fluoro-2-mercaptobenzothiazole
Overview
Description
5-Fluoro-2-mercaptobenzothiazole is an organosulfur compound with the molecular formula C7H4FNS2. It is a derivative of benzothiazole, where a fluorine atom is substituted at the 5th position and a mercapto group (-SH) is attached to the 2nd position. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Mechanism of Action
Target of Action
5-Fluoro-2-mercaptobenzothiazole, a derivative of benzothiazole, has been reported to display antibacterial activity by inhibiting several targets. These targets include dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase . These targets play crucial roles in various biological processes, including DNA replication, cell wall synthesis, and metabolic pathways, making them effective targets for antibacterial agents.
Mode of Action
This inhibition can disrupt essential biological processes, resulting in the death of the bacterial cells .
Biochemical Pathways
The affected biochemical pathways depend on the specific targets of this compound. For instance, inhibition of DNA gyrase can disrupt DNA replication, while inhibition of MurB can interfere with cell wall synthesis. Similarly, inhibition of metabolic enzymes can disrupt essential metabolic pathways, leading to cell death .
Result of Action
The result of this compound’s action is the inhibition of essential biological processes in bacterial cells, leading to cell death . This makes it a potential candidate for the development of novel antibacterial agents.
Biochemical Analysis
Biochemical Properties
It is known that mercaptobenzothiazole derivatives can interact with various enzymes and proteins
Cellular Effects
It is known that mercaptobenzothiazole derivatives can have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that mercaptobenzothiazole derivatives can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that mercaptobenzothiazole derivatives can have long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that mercaptobenzothiazole derivatives can have toxic or adverse effects at high doses .
Metabolic Pathways
It is known that mercaptobenzothiazole derivatives can interact with various enzymes and cofactors .
Transport and Distribution
It is known that mercaptobenzothiazole derivatives can interact with various transporters and binding proteins .
Subcellular Localization
It is known that mercaptobenzothiazole derivatives can be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-mercaptobenzothiazole typically involves the reaction of 2-aminothiophenol with fluorinated reagents. One common method is the reaction of 2-aminothiophenol with 5-fluorobenzoyl chloride in the presence of a base, such as triethylamine, to form the intermediate this compound .
Industrial Production Methods
Industrial production of this compound often employs high-temperature reactions and the use of catalysts to enhance yield and efficiency. The process may involve the use of solvents like dioxane and the application of green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-mercaptobenzothiazole undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form thiols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiols and sulfides.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
5-Fluoro-2-mercaptobenzothiazole has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the production of rubber accelerators and as a corrosion inhibitor.
Comparison with Similar Compounds
Similar Compounds
2-Mercaptobenzothiazole: Lacks the fluorine substitution, used primarily in rubber vulcanization.
5-Chloro-2-mercaptobenzothiazole: Chlorine substituted derivative with similar applications.
6-Fluoro-2-mercaptobenzothiazole: Fluorine substituted at the 6th position, with distinct chemical properties.
Uniqueness
5-Fluoro-2-mercaptobenzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and bioavailability, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-fluoro-3H-1,3-benzothiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNS2/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMNNMYCHOHEDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=S)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379079 | |
| Record name | 5-Fluoro-2-mercaptobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155559-81-2 | |
| Record name | 5-Fluoro-2-mercaptobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![8H-Cyclopent[a]acenaphthylen-8-one, 6b,7-dihydro-6b-hydroxy-1,6,7,9-tetramethyl-](/img/structure/B180367.png)

![9-(4-Phenylphenyl)-10-[10-(4-phenylphenyl)anthracen-9-yl]anthracene](/img/structure/B180369.png)

